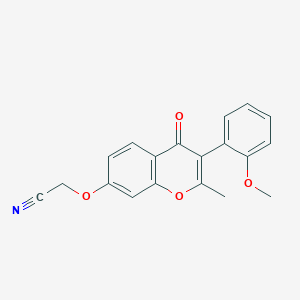
2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C19H15NO4 and its molecular weight is 321.332. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl)oxy)acetonitrile is a derivative of chromenone and has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and the implications of its chemical structure in various therapeutic contexts.
Chemical Structure and Properties
The structural formula for the compound can be represented as follows:
This compound features a chromenone core, characterized by a fused benzopyran structure, which is known for its diverse biological activities. The presence of the methoxyphenyl group enhances its lipophilicity and potentially its bioactivity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Several studies have demonstrated that chromenone derivatives possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : Compounds within the chromenone class have shown promise in inhibiting cancer cell proliferation, particularly in breast and colon cancer models.
- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes has been noted, suggesting potential use in treating inflammatory conditions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as COX and lipoxygenases (LOX).
- Cell Cycle Arrest : Studies have indicated that certain chromenone derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to modulate oxidative stress within cells, contributing to their anticancer and antioxidant activities.
Anticancer Activity
A study evaluated the cytotoxic effects of various chromenone derivatives on MCF-7 breast cancer cells. The results indicated that compounds with methoxy substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. For instance:
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 2a | 15.2 | Apoptosis induction |
| 3b | 10.4 | Cell cycle arrest |
| 3e | 5.4 | Enzyme inhibition |
Antimicrobial Activity
In vitro studies demonstrated that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Studies
- Case Study on Inflammatory Response : A study investigated the effect of this compound on lipopolysaccharide-induced inflammation in macrophages. The results showed a reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use as an anti-inflammatory agent.
- Case Study on Cancer Cell Lines : Research involving various cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner, particularly in MCF-7 and HCT116 cells.
属性
IUPAC Name |
2-[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4/c1-12-18(14-5-3-4-6-16(14)22-2)19(21)15-8-7-13(23-10-9-20)11-17(15)24-12/h3-8,11H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJLNRWIFFNPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC#N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














